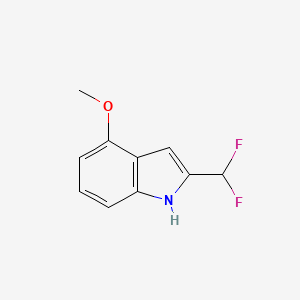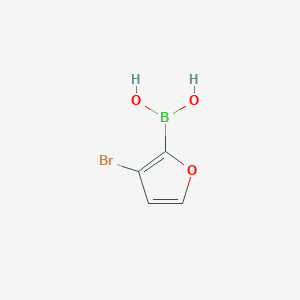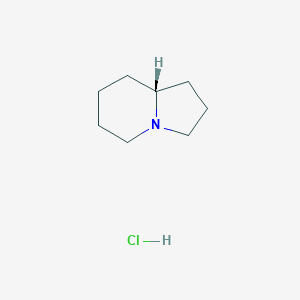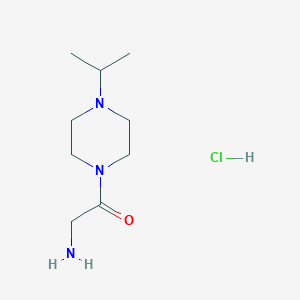
tert-Butyl (2,6-dibromopyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,6-dibromopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12Br2N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate typically involves the bromination of pyridine derivatives followed by the introduction of the carbamate group. One common method includes:
Bromination: Starting with 2,6-dibromopyridine, the compound is subjected to bromination using bromine or a bromine source in the presence of a catalyst.
Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and a base such as triethylamine to form the carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-Butyl (2,6-dibromopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.
Hydrolysis: tert-Butylamine and carbon dioxide.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Biological Studies: Used in studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromopyridin-3-yl)carbamate involves its interaction with molecular targets through its bromine and carbamate groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Comparison:
- Functional Groups: tert-Butyl (2,6-dibromopyridin-3-yl)carbamate contains bromine atoms, which are not present in the similar compounds listed.
- Reactivity: The presence of bromine atoms makes this compound more reactive in nucleophilic substitution reactions compared to its analogs.
- Applications: While all these compounds have potential applications in synthesis and research, the specific properties of this compound make it particularly useful in studies involving halogenated pyridine derivatives.
Properties
Molecular Formula |
C10H12Br2N2O2 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dibromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |
InChI Key |
YYAUICQVVRBKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)











![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

